molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5

Triethoxy[(2-methylphenoxy)methyl]silane

Cat. No.: B14591742
CAS No.: 61464-01-5
M. Wt: 284.42 g/mol
InChI Key: KBZOMTGSYPBVAV-UHFFFAOYSA-N
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Description

Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound featuring a 2-methylphenoxy group attached to a silane backbone. This structure combines the hydrolytic reactivity of triethoxy silane groups with the aromatic and hydrophobic characteristics of the 2-methylphenoxy substituent. Such a configuration enables applications in surface modification, composite materials, and coatings, where tailored hydrophobicity, adhesion, and chemical stability are critical.

Properties

CAS No.

61464-01-5

Molecular Formula

C14H24O4Si

Molecular Weight

284.42 g/mol

IUPAC Name

triethoxy-[(2-methylphenoxy)methyl]silane

InChI

InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3

InChI Key

KBZOMTGSYPBVAV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=CC=C1C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

    Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.

    Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.

Major Products Formed

    Hydrolysis: Produces silanols and ethanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s performance is influenced by its substituents. Key comparisons include:

Compound Substituent Key Properties
Triethoxy[(2-methylphenoxy)methyl]silane 2-methylphenoxy methyl Enhanced hydrophobicity (aromatic ring), potential steric hindrance
Triethoxy(ethyl)silane Ethyl Superior fiber-matrix adhesion in composites; increases fatigue life in PVC/coir composites
3-Aminopropyl triethoxy silane (APTES) Amino group Improved dispersion in cement paste; acts as a molecular linker in nanocomposites
Methyl triethoxy silane Methyl Optimal hydrophobicity in cement coatings; reduces porosity and enhances carbonation resistance
Triethoxy(octyl)silane Octyl chain High hydrophobicity and UV stability in coatings; enhances adhesion to substrates
γ-(Mercaptopropyl) triethoxy silane Mercapto group Superior mechanical reinforcement in rubber/clay nanocomposites
Cement and Concrete Modification
  • This compound: Likely improves dispersion due to steric hindrance from the bulky 2-methylphenoxy group, akin to methyl triethoxy silane’s hydrophobic effects .
  • APTES: Exhibits strong dispersion in cement via amino group interactions with silicate phases but may lack long-term stability .
  • AEAPTMS (N-2-aminoethyl-3-aminopropyl trimethoxy silane): Outperforms APTES and TEOS in dispersion due to dual amino groups and longer side chains .
Composite Materials
  • Triethoxy(ethyl)silane : Chemically treats coir fibers in PVC composites, achieving a fatigue limit of 2.819 MPa at 6% fiber content .
  • γ-(Mercaptopropyl) triethoxy silane: Enhances tensile strength in nitrile rubber/OMMT nanocomposites via thiol-mediated crosslinking .
  • This compound: The aromatic group may improve interfacial bonding in polymer composites, though direct data is needed.
Coatings and Surface Treatments
  • Methyl triethoxy silane : Forms hydrophobic siloxane films on cement, reducing porosity by 50% and improving freeze-thaw resistance .
  • Triethoxy(octyl)silane : Imparts UV stability and chemical resistance in automotive coatings due to its long alkyl chain .
  • Benzyl(triethoxy)silane : Modifies surface properties in adhesives and composites via phenyl group interactions, balancing hydrophobicity and reactivity .
Fiber Treatment
  • Triethoxy(ethyl)silane : Removes lignin/hemicellulose from coir fibers more effectively than other silanes, increasing fatigue life by 30% .
  • APTES: Used in Grewia optiva fiber treatment to enhance moisture resistance and interfacial adhesion in phenol-formaldehyde composites .

Key Research Findings

  • Steric Effects: Longer side chains (e.g., octyl or phenoxy groups) enhance steric hindrance, improving dispersion and mechanical properties in composites .
  • Hydrophobicity: Aromatic (2-methylphenoxy) and alkyl (octyl) substituents outperform amino or mercapto groups in water-repellent applications .
  • Chemical Reactivity: Amino and mercapto groups enable covalent bonding with substrates (e.g., cement or polymers), whereas alkyl/aryl groups rely on physical adsorption .

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